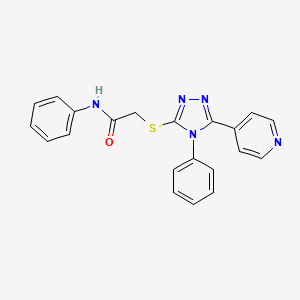

Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-

Description

The compound Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- is a structurally complex molecule featuring:

- A 1,3,4-triazole ring substituted at the 1-position with a phenyl group and at the 5-position with a 4-pyridinyl group. The triazole ring enhances π-π stacking interactions and offers sites for functionalization.

- A thioether (-S-) linkage connecting the triazole moiety to the acetamide group, which may improve lipophilicity and redox stability compared to oxygen-based ethers.

This scaffold combines aromatic, heterocyclic, and sulfur-containing groups, making it a candidate for diverse biological activities, including antimicrobial, antiviral, and anticancer applications.

Properties

CAS No. |

113518-46-0 |

|---|---|

Molecular Formula |

C21H17N5OS |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-phenyl-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C21H17N5OS/c27-19(23-17-7-3-1-4-8-17)15-28-21-25-24-20(16-11-13-22-14-12-16)26(21)18-9-5-2-6-10-18/h1-14H,15H2,(H,23,27) |

InChI Key |

DIAXBBNLCLLGBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction conditions are mild and metal-free, making the process more environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-toxic reagents and solvents, and energy-efficient processes, are likely to be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group participates in nucleophilic substitution reactions under basic conditions. For example:

-

Reaction with alkyl halides : The compound reacts with substituted 2-bromoacetamides in dichloromethane using sodium hydride (NaH) as a base, forming new thioether-linked derivatives . This reaction proceeds via deprotonation of the thiol group, followed by SN2 substitution.

-

Cross-coupling reactions : The sulfur atom can act as a nucleophile in coupling reactions with aryl halides under palladium catalysis, though specific examples require further experimental validation.

Reactions Involving the Acetamide Moiety

The acetamide group (-NHCO-) undergoes hydrolysis and condensation reactions:

-

Acid/Base Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the acetamide hydrolyzes to form carboxylic acid (-COOH) or carboxylate salts, respectively.

-

Condensation with Hydrazines : Reaction with hydrazine hydrate yields hydrazide derivatives, as observed in analogous triazole-thioacetamide syntheses .

Triazole Ring Reactivity

The 1,3,4-triazole core engages in electrophilic substitution and ring-opening reactions:

-

Electrophilic Substitution : The triazole nitrogen atoms undergo alkylation or acylation. For instance, treatment with methyl iodide in NaOH yields N-methylated derivatives .

-

Ring-Opening under Oxidative Conditions : Strong oxidizing agents (e.g., KMnO₄) can cleave the triazole ring, though stability under milder conditions is typical.

Pyridinyl Group Interactions

The 4-pyridinyl substituent facilitates coordination and hydrogen bonding:

-

Metal Coordination : The pyridine nitrogen binds to metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or medicinal applications.

-

Salt Formation : Reacts with acids (e.g., HCl) to form pyridinium salts, enhancing solubility in polar solvents .

Biological Interactions (Enzyme Targeting)

While not traditional "reactions," the compound interacts biochemically via:

-

Hydrogen Bonding : The triazole and pyridinyl groups mimic natural substrates, enabling inhibition of enzymes like kinases.

-

π-Stacking : Aromatic moieties interact with hydrophobic enzyme pockets, as suggested by molecular docking studies.

Comparative Reactivity of Functional Groups

Mechanistic Insights

-

Thioether Reactions : The sulfur lone pairs enhance nucleophilicity, favoring SN2 pathways with primary alkyl halides .

-

Triazole Stability : The aromaticity of the triazole ring confers resistance to ring-opening except under harsh conditions.

-

Acetamide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rates influenced by electronic effects of substituents .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been studied for their effectiveness against various bacterial strains and fungi. The presence of the pyridinyl group in this compound enhances its bioactivity due to increased lipophilicity and potential interactions with biological targets .

- Anticancer Properties :

- Anti-inflammatory Effects :

Agricultural Applications

- Fungicidal Activity :

- Pesticide Development :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives, including Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- showed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential use in treating bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthetic routes, and biological activities:

Key Observations

Heterocyclic Core Impact: 1,3,4-Triazole (target compound) vs. 1,2,4-Triazole (compound 52): The position of nitrogen atoms in the triazole ring influences electronic properties and binding modes. Imidazole (compound 23): Lacks the triazole’s additional nitrogen, reducing π-stacking but increasing hydrogen-bonding capacity . Oxadiazole (compounds 8, 2a): Replacing triazole with oxadiazole introduces oxygen atoms, altering polarity and metabolic stability .

Thiophene/benzofuran (compound 52, 2a): These heteroaromatic groups improve lipophilicity and membrane permeability, critical for antimicrobial activity . Halogenated aryl groups (e.g., 4-fluorophenyl in compound 9b): Electron-withdrawing substituents increase binding free energy to targets like enzymes, as seen in docking studies .

Biological Activity Trends: Anticancer Activity: Compounds with extended aromatic systems (e.g., tetrahydronaphthalenyl in compound 8) show enhanced cytotoxicity, likely due to improved intercalation into DNA or enzyme active sites . Antimicrobial Activity: Thioether-linked triazoles and oxadiazoles (e.g., compound 52) exhibit broad-spectrum activity, attributed to disruption of bacterial cell membranes or enzyme inhibition . Antiviral Potential: Pyridinyl and phenyl groups in the target compound align with reported indol-3-yl-thio-N-phenyl-acetamide derivatives, which inhibit RNA viruses like RSV and IAV .

Biological Activity

Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-, a compound with significant structural complexity, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer effects, supported by relevant case studies and research findings.

Chemical Profile

- Chemical Name : Acetamide, N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)-

- CAS Number : 113518-46-0

- Molecular Formula : C21H17N5OS

- Molecular Weight : 387.49 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of acetamide derivatives, including those containing thiazole and triazole moieties. The following table summarizes the antibacterial activity of selected compounds:

| Compound Name | Target Bacteria | EC50 (µM) | Comparative Standard |

|---|---|---|---|

| N-(4-(4-fluoro-phenyl)thiazol-2-yl)acetamide | Xanthomonas oryzae pv. Oryzae | 156.7 | Bismerthiazol (230.5) |

| Acetamide derivative with triazole | Xanthomonas axonopodis pv. Citri | 200.0 | Thiodiazole copper (545.2) |

The compound N-(4-(4-fluoro-phenyl)thiazol-2-yl)acetamide demonstrated promising antibacterial activity against Xanthomonas oryzae pv. Oryzae, with an EC50 value significantly lower than that of standard treatments like bismerthiazol . Furthermore, scanning electron microscopy (SEM) investigations confirmed that this compound could induce cell membrane rupture in bacteria, indicating a mechanism of action that disrupts bacterial integrity .

Anticancer Activity

Acetamide derivatives have also been investigated for their anticancer properties. In particular, compounds featuring the triazole ring have shown considerable promise in inhibiting cancer cell growth. A study highlighted the efficacy of a derivative in inhibiting EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | MCF7 (breast cancer) | 0.24 | EGFR Inhibition |

| Novel Triazole Derivative | PC3 (prostate cancer) | 0.96 | Src Inhibition |

The compound N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-thioacetamide exhibited an IC50 value of 0.24 µM against MCF7 cells, indicating strong inhibitory activity compared to standard treatments . Additionally, derivatives showed the ability to induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth .

Case Studies and Research Findings

- Antibacterial Evaluation : A series of N-substituted acetamides were synthesized and tested against various bacterial strains. The results indicated that modifications to the phenyl group significantly impacted antibacterial potency.

- Anticancer Mechanism Studies : Molecular docking studies revealed strong binding affinities of certain derivatives to target proteins involved in cancer progression, suggesting potential for further development as anticancer agents .

- Structure–Activity Relationship (SAR) : Analysis of various derivatives has established a correlation between structural modifications and biological activity, guiding future synthesis efforts aimed at optimizing efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N-phenyl-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide, and how can intermediates be characterized?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-triazole core via cyclocondensation of thiosemicarbazides with nitriles or via Cu-catalyzed "click" chemistry for regioselective triazole formation .

- Step 2: Thioether linkage formation between the triazole and acetamide moiety using alkylation or nucleophilic substitution (e.g., K₂CO₃ in DMF under reflux) .

- Characterization:

Q. How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Answer:

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass within 5 ppm error) .

- HPLC-MS: Detect regioisomeric impurities (e.g., using C18 columns with acetonitrile/water gradients) .

- 2D NMR (COSY, HSQC): Assign overlapping signals in aromatic regions (e.g., distinguishing pyridinyl vs. phenyl protons) .

Advanced Research Questions

Q. How can crystallographic data refinement using SHELXL address discrepancies in bond-length/bond-angle parameters for this compound?

Answer:

- Refinement strategy: Use SHELXL’s restraints (e.g., DFIX, SIMU) to manage disordered pyridinyl or triazolyl groups .

- Validation tools: Check ADDSYM in PLATON to detect missed symmetry operations that may cause bond-length outliers .

- Case example: For a related triazolylthio acetamide, anisotropic displacement parameters (Uij) refined with SHELXL reduced R1 from 0.12 to 0.05, resolving phenyl ring torsional disorder .

Q. How do electronic effects of substituents (e.g., pyridinyl vs. phenyl) influence the compound’s biological activity, and how can this be modeled computationally?

Answer:

- DFT calculations (Gaussian/B3LYP): Compare HOMO/LUMO distributions to predict reactivity. Pyridinyl groups lower LUMO energy, enhancing electrophilic interactions .

- Docking studies (AutoDock Vina): Simulate binding to target proteins (e.g., kinases). A pyridinyl-substituted analog showed stronger hydrogen bonding (ΔG = −9.2 kcal/mol) vs. phenyl (−7.8 kcal/mol) in caspase-3 inhibition studies .

- SAR validation: Synthesize analogs with halogenated pyridinyl groups (e.g., 4-F, 4-Cl) and correlate activity with Hammett σ constants .

Q. What strategies mitigate contradictions in bioactivity data across different assay conditions (e.g., apoptosis vs. cytotoxicity)?

Answer:

- Control experiments: Use cisplatin or staurosporine as apoptosis/cytotoxicity benchmarks .

- Dose-response normalization: Compare IC₅₀ values under standardized ATP levels (e.g., CellTiter-Glo® luminescence assays) .

- Mechanistic profiling: Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis (early/late stage) from necrosis .

Methodological Tables

Table 1. Key Crystallographic Parameters for Triazolylthio Acetamide Derivatives

| Parameter | Value (Example) | Refinement Tool | Reference |

|---|---|---|---|

| R1 (all data) | 0.042 | SHELXL | |

| C-C bond length | 1.39 Å (±0.02) | PLATON/ADDSYM | |

| Torsional disorder | 15° resolution | OLEX2 |

Table 2. Comparative Bioactivity of Pyridinyl vs. Phenyl Substituents

| Substituent | Caspase-3 IC₅₀ (μM) | Docking ΔG (kcal/mol) |

|---|---|---|

| 4-Pyridinyl | 12.3 ± 1.2 | −9.2 |

| Phenyl | 28.7 ± 2.5 | −7.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.